molecular formula C14H18O3 B14272770 Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate CAS No. 132570-81-1

Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate

Katalognummer: B14272770
CAS-Nummer: 132570-81-1
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: SREYRUJLDIYIQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and a heptynoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate typically involves multiple steps. One common method starts with the Baylis-Hillman reaction, where commercially available 2-cyclohexen-1-one is reacted with formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like THF (tetrahydrofuran). The reaction mixture is stirred at room temperature for two days and then quenched with water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to release nitric oxide (NO) in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ), leading to anti-proliferative and anti-metastatic activities . The compound’s ability to modulate these pathways makes it a promising candidate for further research in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is unique due to its heptynoate ester group, which imparts distinct chemical reactivity and potential biological activities

Eigenschaften

CAS-Nummer

132570-81-1

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

methyl 7-(6-oxocyclohexen-1-yl)hept-5-ynoate

InChI

InChI=1S/C14H18O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h9H,3,5-8,10-11H2,1H3

InChI-Schlüssel

SREYRUJLDIYIQT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCC#CCC1=CCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.